{4-[3-(BENZYLAMINO)-4-NITROPHENYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE
Overview
Description
{4-[3-(BENZYLAMINO)-4-NITROPHENYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE is a complex organic compound with a molecular formula of C24H23ClN4O3 It features a piperazine ring substituted with benzylamino and nitrophenyl groups, along with a chlorophenyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(BENZYLAMINO)-4-NITROPHENYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution Reactions:
Coupling with Chlorophenyl Methanone: The final step involves coupling the substituted piperazine with chlorophenyl methanone under appropriate conditions, such as using a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
{4-[3-(BENZYLAMINO)-4-NITROPHENYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
{4-[3-(BENZYLAMINO)-4-NITROPHENYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders due to the presence of the piperazine ring.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of {4-[3-(BENZYLAMINO)-4-NITROPHENYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, while the benzylamino and nitrophenyl groups can modulate the compound’s binding affinity and specificity . The chlorophenyl methanone moiety may also play a role in the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- {4-[3-(BENZYLAMINO)-4-NITROPHENYL]PIPERAZINO}(2-FLUOROPHENYL)METHANONE
- {4-[3-(BENZYLAMINO)-4-NITROPHENYL]PIPERAZINO}(3-ISOPROPOXYPHENYL)METHANONE
Uniqueness
{4-[3-(BENZYLAMINO)-4-NITROPHENYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE is unique due to the presence of the chlorophenyl methanone moiety, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents on the phenyl ring, leading to variations in their pharmacological profiles and applications.
Properties
IUPAC Name |
[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(3-chlorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O3/c25-20-8-4-7-19(15-20)24(30)28-13-11-27(12-14-28)21-9-10-23(29(31)32)22(16-21)26-17-18-5-2-1-3-6-18/h1-10,15-16,26H,11-14,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBACCDFWZXTJOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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